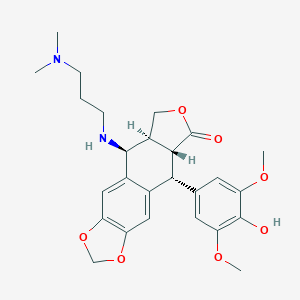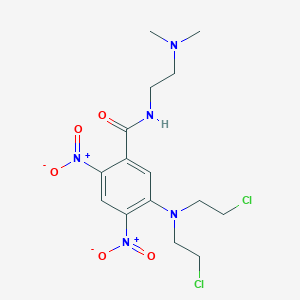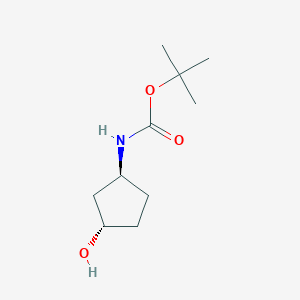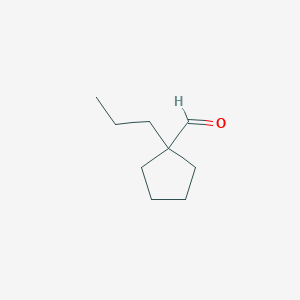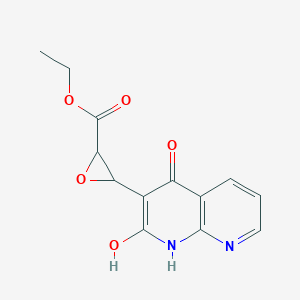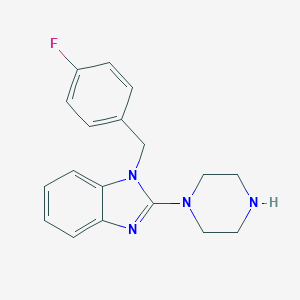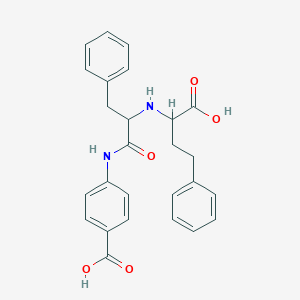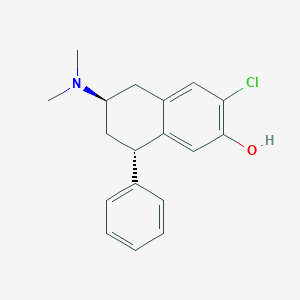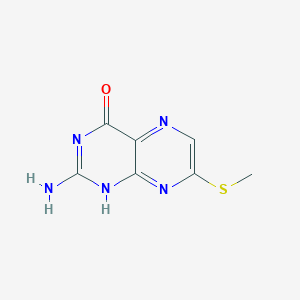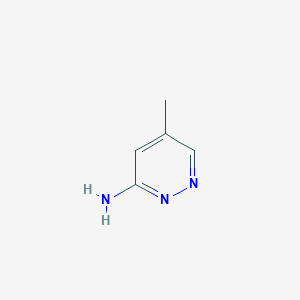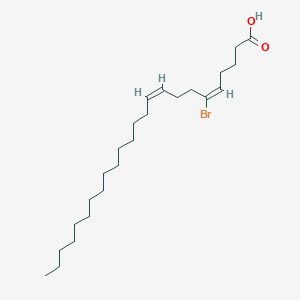
6-bromo-tetracosa-5E,9Z-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-tetracosa-5E,9Z-dienoic acid is a long-chain fatty acid that has been the focus of scientific research in recent years. This acid is found in certain marine organisms, and its unique structure has led to interest in its potential applications in various fields, including medicine, agriculture, and biotechnology.
Mécanisme D'action
The mechanism of action of 6-bromo-tetracosa-5E,9Z-dienoic acid is not fully understood. However, it is believed that this fatty acid exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and to activate others, leading to changes in cellular metabolism and gene expression.
Effets Biochimiques Et Physiologiques
Studies have shown that 6-bromo-tetracosa-5E,9Z-dienoic acid has a range of biochemical and physiological effects. In cells, this fatty acid has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. In animal studies, 6-bromo-tetracosa-5E,9Z-dienoic acid has been shown to reduce inflammation and to improve cognitive function. It has also been shown to have insecticidal properties, making it a potential alternative to traditional pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-bromo-tetracosa-5E,9Z-dienoic acid in lab experiments is its unique structure, which allows it to interact with cells and signaling pathways in novel ways. However, the synthesis method for this fatty acid is complex and time-consuming, making it difficult to obtain large quantities for experimentation. Additionally, the mechanism of action of 6-bromo-tetracosa-5E,9Z-dienoic acid is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several potential future directions for research on 6-bromo-tetracosa-5E,9Z-dienoic acid. One area of interest is its potential use in medicine, particularly in the treatment of inflammatory diseases and cancer. Another area of interest is its potential use in agriculture as an alternative to traditional pesticides. Additionally, further research is needed to fully understand the mechanism of action of 6-bromo-tetracosa-5E,9Z-dienoic acid and to design experiments that specifically target its effects.
Méthodes De Synthèse
The synthesis of 6-bromo-tetracosa-5E,9Z-dienoic acid involves the extraction of this fatty acid from marine organisms such as sponges and algae. The process involves several steps, including extraction, purification, and identification. The extracted fatty acid is then subjected to various chemical reactions to obtain the final product. The synthesis method is complex and time-consuming, but it yields high-quality 6-bromo-tetracosa-5E,9Z-dienoic acid.
Applications De Recherche Scientifique
The unique structure of 6-bromo-tetracosa-5E,9Z-dienoic acid has led to interest in its potential applications in various fields. In medicine, this fatty acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating Alzheimer's disease. In agriculture, 6-bromo-tetracosa-5E,9Z-dienoic acid has been shown to have insecticidal properties, making it a potential alternative to traditional pesticides. In biotechnology, this fatty acid has been studied for its potential use in the production of biofuels.
Propriétés
Numéro CAS |
150994-69-7 |
|---|---|
Nom du produit |
6-bromo-tetracosa-5E,9Z-dienoic acid |
Formule moléculaire |
C24H43BrO2 |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
(5E,9Z)-6-bromotetracosa-5,9-dienoic acid |
InChI |
InChI=1S/C24H43BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23(25)21-18-19-22-24(26)27/h15-16,21H,2-14,17-20,22H2,1H3,(H,26,27)/b16-15-,23-21+ |
Clé InChI |
OINPZQORURIPFB-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC/C=C\CC/C(=C\CCCC(=O)O)/Br |
SMILES |
CCCCCCCCCCCCCCC=CCCC(=CCCCC(=O)O)Br |
SMILES canonique |
CCCCCCCCCCCCCCC=CCCC(=CCCCC(=O)O)Br |
Synonymes |
6-bromo-5,9-tetracosadienoic acid 6-bromo-TCDA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)
![Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B115780.png)
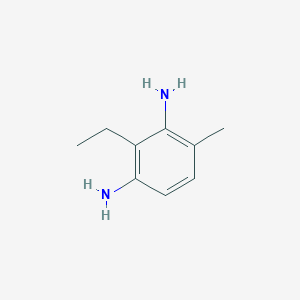
![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)
